molecular formula C9H11NO4S B3022473 Methyl 4-[(methylamino)sulfonyl]benzoate CAS No. 474398-77-1

Methyl 4-[(methylamino)sulfonyl]benzoate

Cat. No.: B3022473
CAS No.: 474398-77-1
M. Wt: 229.26 g/mol
InChI Key: DTVZYJFADXPZLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(methylamino)sulfonyl]benzoate typically involves the esterification of 4-[(methylamino)sulfonyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(methylamino)sulfonyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzoates .

Scientific Research Applications

Methyl 4-[(methylamino)sulfonyl]benzoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which Methyl 4-[(methylamino)sulfonyl]benzoate exerts its effects involves the interaction of its sulfonyl group with various molecular targets. The sulfonyl group can form strong bonds with proteins and other biomolecules, affecting their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(methylamino)sulfonyl]benzoate is unique due to the presence of both the methylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in proteomics research and other scientific applications .

Biological Activity

Methyl 4-[(methylamino)sulfonyl]benzoate, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is known for conferring various biological activities. The molecular formula is C10H13N1O4SC_{10}H_{13}N_{1}O_{4}S, and its structure includes a methyl ester group attached to a benzoate moiety.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action involves inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth and replication .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in metabolic pathways. The sulfonamide group can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria .

Case Studies

  • Antimicrobial Efficacy : A study published in Europe PMC evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
  • Anti-inflammatory Activity : Another research effort focused on the anti-inflammatory properties of the compound. In cellular assays, it was shown to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its role in modulating inflammatory responses .

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduction in pro-inflammatory cytokines

Properties

IUPAC Name

methyl 4-(methylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10-15(12,13)8-5-3-7(4-6-8)9(11)14-2/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZYJFADXPZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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